molecular formula C24H28N4O2 B10917629 1-methyl-N,N'-bis[4-(propan-2-yl)phenyl]-1H-pyrazole-3,4-dicarboxamide

1-methyl-N,N'-bis[4-(propan-2-yl)phenyl]-1H-pyrazole-3,4-dicarboxamide

Cat. No.: B10917629
M. Wt: 404.5 g/mol
InChI Key: IWZOJXZJCZZUAL-UHFFFAOYSA-N
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Description

N~3~,N~4~-BIS(4-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,N~4~-BIS(4-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE typically involves the following steps:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the isopropylphenyl groups: This step involves the alkylation of the pyrazole core with 4-isopropylphenyl halides in the presence of a base such as potassium carbonate.

    Formation of the carboxamide groups: The final step involves the reaction of the intermediate compound with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N~3~,N~4~-BIS(4-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N3,N~4~-BIS(4-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes involved in disease pathways.

    Receptor binding: It may bind to specific receptors, modulating their activity.

    Signal transduction: The compound may interfere with cellular signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N~3~,N~4~-BIS(4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
  • N~3~,N~4~-BIS(4-ETHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

Uniqueness

N~3~,N~4~-BIS(4-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE is unique due to the presence of isopropyl groups, which can influence its biological activity and physical properties. This makes it distinct from similar compounds with different alkyl substituents.

Properties

Molecular Formula

C24H28N4O2

Molecular Weight

404.5 g/mol

IUPAC Name

1-methyl-3-N,4-N-bis(4-propan-2-ylphenyl)pyrazole-3,4-dicarboxamide

InChI

InChI=1S/C24H28N4O2/c1-15(2)17-6-10-19(11-7-17)25-23(29)21-14-28(5)27-22(21)24(30)26-20-12-8-18(9-13-20)16(3)4/h6-16H,1-5H3,(H,25,29)(H,26,30)

InChI Key

IWZOJXZJCZZUAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2C(=O)NC3=CC=C(C=C3)C(C)C)C

Origin of Product

United States

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